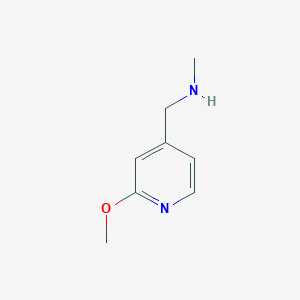

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(2-methoxypyridin-4-yl)-N-methylmethanamine |

InChI |

InChI=1S/C8H12N2O/c1-9-6-7-3-4-10-8(5-7)11-2/h3-5,9H,6H2,1-2H3 |

InChI Key |

BMFZKBUDQUCZNE-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=NC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Pathways

Method A: Halogen Displacement

A common approach involves substituting halogen atoms on pyridine rings with amine groups. For example:

- Starting Material : 4-Chloro-2-methoxypyridine

- Reagents : Methylamine (CH₃NH₂) in ethanol or dichloromethane, with a base (e.g., K₂CO₃) and catalytic Pd/C or CuI.

- Conditions : 60–80°C for 12–24 hours under inert atmosphere.

- Yield : ~65–75% after purification via silica gel chromatography.

Key Reaction :

$$

\text{4-Chloro-2-methoxypyridine} + \text{CH₃NH₂} \xrightarrow{\text{EtOH, K₂CO₃}} \text{1-(2-Methoxypyridin-4-yl)-N-methylmethanamine} + \text{HCl}

$$

Reductive Amination

Method B: Aldehyde Intermediate

This method uses 2-methoxypyridine-4-carbaldehyde as a precursor:

- Starting Material : 2-Methoxypyridine-4-carbaldehyde

- Reagents : Methylamine and NaBH₄ or NaBH(OAc)₃ in THF/MeOH.

- Conditions : Room temperature, 4–6 hours.

- Yield : ~80–85% after solvent evaporation and recrystallization.

Key Reaction :

$$

\text{2-Methoxypyridine-4-carbaldehyde} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₄, THF/MeOH}} \text{this compound}

$$

Coupling Reactions

Method C: Buchwald-Hartwig Amination

Palladium-catalyzed coupling is effective for introducing methylamine groups:

- Starting Material : 4-Bromo-2-methoxypyridine

- Catalyst : Pd₂(dba)₃ with XantPhos ligand.

- Base : t-BuONa in toluene at 110°C for 12 hours.

- Yield : ~70% after HPLC purification.

Key Reaction :

$$

\text{4-Bromo-2-methoxypyridine} + \text{CH₃NH₂} \xrightarrow{\text{Pd₂(dba)₃, XantPhos}} \text{this compound} + \text{HBr}

$$

Comparative Analysis of Methods

Industrial-Scale Synthesis

For large-scale production, Method A is preferred due to cost-effectiveness. Industrial protocols often use:

- Solvent : Ethanol (recyclable) instead of dichloromethane.

- Catalyst Recovery : Pd/C filtration and reuse.

- Purification : Crystallization from ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-Methyl-1-(4-methylpyridin-3-yl)methanamine (CAS 1443-42-1)

- Structural Difference : Replaces the 2-methoxy group on pyridine with a 4-methyl substituent.

- Impact: The methyl group is less polar than methoxy, reducing hydrophilicity (logP increases).

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS 1439897-95-6)

- Structural Difference : Incorporates a tetrahydro-2H-pyran (oxane) ring fused to the pyridine.

- Increased molecular weight (vs. the target compound) may reduce blood-brain barrier permeability .

1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine

- Structural Difference : Tetracyclic anthracene core with chlorine substituents.

- Impact :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-Methyl-1-(4-methylpyridin-3-yl)methanamine | Chlorinated Tetracyclic Analogues |

|---|---|---|---|

| Molecular Weight | ~180 g/mol | ~164 g/mol | ~350–400 g/mol |

| logP (Predicted) | 1.2–1.5 | 1.8–2.1 | 3.5–4.0 |

| Hydrogen Bond Acceptors | 3 | 2 | 2–3 |

| Bioavailability (Predicted) | Moderate | Moderate to High | Low (due to high logP) |

Key Observations :

- The methoxy group in the target compound balances hydrophilicity and lipophilicity, favoring oral bioavailability.

- Chlorinated analogues, while potent, face challenges in solubility and toxicity due to high logP .

Antidepressant Activity

- Chlorinated Analogues : Showed 71–87% immobility reduction in mice forced swimming tests, comparable to maprotiline .

Binding Affinity and Selectivity

- Pyridine derivatives with electron-withdrawing groups (e.g., chloro) exhibit stronger receptor binding but lower metabolic stability.

- The methoxy group in the target compound may enhance metabolic stability via reduced cytochrome P450 interactions .

Biological Activity

1-(2-Methoxypyridin-4-YL)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group at the 2-position and an N-methylmethanamine group. Its molecular formula is . The methoxy substitution pattern is believed to influence its binding properties at various receptors, particularly in the central nervous system.

Neurotransmitter Receptor Interaction

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain neurotransmitter receptors . It has been shown to modulate the activity of glutamate receptors, including:

- AMPA receptors

- Kainate receptors

These receptors are crucial for synaptic transmission and plasticity, making this compound a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Binding Affinity Studies

Studies have employed various techniques to evaluate the binding affinity of this compound towards neurotransmitter receptors. Preliminary data suggest a high affinity for AMPA receptors, which could correlate with neuroprotective effects .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxypyridin-3-YL)-N-methylmethanamine | Similar pyridine structure | Potential AMPA receptor modulation |

| 2-(Methoxyphenyl)-N-methylmethanamine | Different aromatic substitution | Neurotransmitter receptor interaction |

| N,N-Dimethyl-3-pyridinemethanamine | Dimethylated amine | Antidepressant properties |

| 1-(Pyridin-2-yl)methanamine | Basic pyridine structure | Anticancer activities |

This comparison highlights the unique position of this compound in terms of its specific methoxy substitution pattern, which may confer distinct interactions at neurotransmitter receptors .

Study on Neurological Disorders

A study published in Journal of Medicinal Chemistry investigated the effects of compounds similar to this compound on cognitive function in animal models. The results indicated that these compounds could enhance synaptic plasticity and improve memory retention, suggesting their potential use in treating cognitive impairments associated with neurodegenerative diseases .

Antipsychotic Activity

Another research effort focused on the antipsychotic properties of related compounds. The findings demonstrated that certain derivatives exhibited significant antipsychotic-like effects in behavioral models, indicating that modifications to the core structure could enhance therapeutic efficacy against schizophrenia .

Q & A

Basic Question: What are the common synthetic routes for 1-(2-methoxypyridin-4-yl)-N-methylmethanamine, and how is purity ensured?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting 4-chloro-2-methoxypyridine with methylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) . Purification via column chromatography or recrystallization is critical, followed by structural validation using 1H/13C NMR (e.g., δ 3.79 ppm for methoxy protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calcd. 167.1184) .

Advanced Question: How can researchers optimize reaction yields for derivatives of this compound in SAR studies?

Methodological Answer:

Yield optimization requires Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature to 80–100°C improves amine coupling efficiency in pyridine derivatives . Kinetic monitoring via HPLC or in situ IR spectroscopy helps identify intermediate formation and side reactions. Post-reaction quenching with aqueous NaHCO3 and extraction with dichloromethane enhances purity .

Basic Question: What spectroscopic techniques are used to resolve structural ambiguities in this compound?

Methodological Answer:

- 1H NMR : Assigns methoxy (δ 3.7–3.9 ppm), pyridine aromatic protons (δ 6.5–8.5 ppm), and methylamine protons (δ 2.2–2.5 ppm) .

- HSQC/HMBC NMR : Correlates protons to adjacent carbons, resolving substitution patterns on the pyridine ring .

- IR Spectroscopy : Confirms C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) stretches .

Advanced Question: How can researchers address contradictory bioactivity data in early-stage assays?

Methodological Answer:

Contradictions often arise from impurities or solvent interference. Mitigation strategies include:

- Orthogonal purification : Combine column chromatography with preparative HPLC .

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 μM) to rule out false positives .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

Basic Question: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition assays : Target enzymes like kinases or GPCRs linked to the compound’s putative mechanism .

- Cell viability assays : Use MTT or resazurin in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50) .

- Binding affinity studies : Radioligand displacement assays (e.g., Ki determination) for receptor targets .

Advanced Question: How can computational modeling guide SAR for this compound?

Methodological Answer:

- Molecular docking : Predict binding poses in target proteins (e.g., using AutoDock Vina) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronegativity or steric bulk with bioactivity .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilization improves long-term stability for hygroscopic batches. Confirm integrity via HPLC-UV (e.g., >95% purity after 6 months) .

Advanced Question: How to design a stability-indicating assay for degradation products?

Methodological Answer:

- Forced degradation : Expose the compound to heat (60°C), acid/base (0.1M HCl/NaOH), and UV light .

- HPLC-DAD/MS : Monitor degradation peaks and identify products via fragmentation patterns .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

Basic Question: What in vivo toxicity endpoints should be prioritized in preclinical studies?

Methodological Answer:

- Acute toxicity : LD50 determination in rodents (OECD 423).

- Hematological profiling : Assess liver/kidney function (ALT, BUN) .

- Histopathology : Examine organ tissues for necrosis or inflammation .

Advanced Question: How to navigate regulatory requirements for IND-enabling studies?

Methodological Answer:

- ICH Guidelines : Follow Q3A (impurities), Q1A (stability), and M3(R2) (nonclinical safety) .

- Genotoxicity : Conduct Ames test (OECD 471) and micronucleus assay (OECD 487) .

- DMPK : Evaluate bioavailability (F%), half-life (t1/2), and CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.